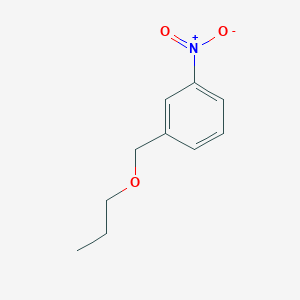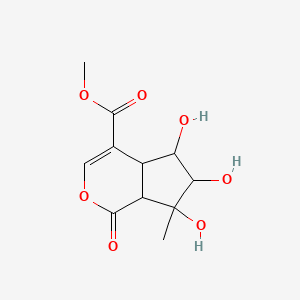
1-Nitro-3-(propoxymethyl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Nitro-3-(propoxymethyl)benzene is an aromatic compound characterized by a benzene ring substituted with a nitro group (NO₂) and a propoxymethyl group (CH₂OCH₂CH₃). This compound is part of the broader class of nitrobenzene derivatives, which are known for their diverse applications in various fields, including organic synthesis, pharmaceuticals, and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1-Nitro-3-(propoxymethyl)benzene can be synthesized through a multi-step process involving nitration and alkylation reactions. The nitration of benzene derivatives typically involves treating the aromatic compound with a mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄) at controlled temperatures . For instance, nitration of 1-methyl-3-(propoxymethyl)benzene can be achieved by reacting it with nitric acid in the presence of sulfuric acid .
Industrial Production Methods
Industrial production of nitrobenzene derivatives often involves large-scale nitration processes using continuous flow reactors to ensure efficient mixing and temperature control. The nitration reaction is typically followed by purification steps, such as distillation or recrystallization, to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions
1-Nitro-3-(propoxymethyl)benzene undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group (NH₂) using reducing agents like hydrogen gas (H₂) in the presence of a catalyst such as palladium on carbon (Pd/C).
Reduction: The nitro group can be reduced to a hydroxylamine (NHOH) or aniline (NH₂) under specific conditions.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it is replaced by other substituents.
Common Reagents and Conditions
Oxidation: Hydrogen gas (H₂) with palladium on carbon (Pd/C) as a catalyst.
Reduction: Iron (Fe) or tin (Sn) with hydrochloric acid (HCl).
Substitution: Sodium methoxide (NaOCH₃) in methanol (CH₃OH).
Major Products Formed
Oxidation: Formation of nitrobenzene derivatives with different oxidation states.
Reduction: Formation of aniline or hydroxylamine derivatives.
Substitution: Formation of substituted benzene derivatives.
Aplicaciones Científicas De Investigación
1-Nitro-3-(propoxymethyl)benzene has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 1-Nitro-3-(propoxymethyl)benzene involves its interaction with molecular targets through electrophilic aromatic substitution reactions. The nitro group, being an electron-withdrawing group, activates the benzene ring towards nucleophilic attack, facilitating various chemical transformations . The compound’s effects are mediated through its ability to form reactive intermediates that interact with biological molecules, leading to potential therapeutic effects .
Comparación Con Compuestos Similares
1-Nitro-3-(propoxymethyl)benzene can be compared with other nitrobenzene derivatives, such as:
Nitrobenzene: Lacks the propoxymethyl group, making it less versatile in certain synthetic applications.
1-Nitro-2-(propoxymethyl)benzene: Similar structure but with different substitution pattern, affecting its reactivity and applications.
1-Nitro-4-(propoxymethyl)benzene: Another isomer with distinct properties and uses.
Propiedades
| 80171-40-0 | |
Fórmula molecular |
C10H13NO3 |
Peso molecular |
195.21 g/mol |
Nombre IUPAC |
1-nitro-3-(propoxymethyl)benzene |
InChI |
InChI=1S/C10H13NO3/c1-2-6-14-8-9-4-3-5-10(7-9)11(12)13/h3-5,7H,2,6,8H2,1H3 |
Clave InChI |
JSBSRQZVRQKUFP-UHFFFAOYSA-N |
SMILES canónico |
CCCOCC1=CC(=CC=C1)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6a-Methyl-1,1a,6,6a-tetrahydrocyclopropa[a]indene](/img/structure/B14435044.png)

![Cyclohexanone, 2-[(trimethylsilyl)methyl]-](/img/structure/B14435062.png)


![5-Bromo-3,4-dimethyl-1-phenylpyrano[2,3-c]pyrazol-6(1H)-one](/img/structure/B14435097.png)
![1-(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)prop-2-en-1-one](/img/structure/B14435099.png)
